molecular formula C9H5F5O2 B1321952 3-(Pentafluoroethyl)benzoic acid CAS No. 13710-47-9

3-(Pentafluoroethyl)benzoic acid

Cat. No.: B1321952
CAS No.: 13710-47-9
M. Wt: 240.13 g/mol
InChI Key: RSZIYFMYMSOUTH-UHFFFAOYSA-N
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Description

3-(Pentafluoroethyl)benzoic acid is a fluoroaromatic compound with the chemical formula C10H6F5O2. It is characterized by the presence of a pentafluoroethyl group attached to the benzene ring, which significantly influences its chemical properties.

Mechanism of Action

Target of Action

3-(Pentafluoroethyl)benzoic acid is a derivative of benzoic acid . Benzoic acid is known to be a fungistatic compound that is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Benzoic acid, the parent compound, is known to act as a weak acid, which can inhibit the growth of fungi by reducing the ph of its environment . It is also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

The core β-oxidative pathway is involved in the biosynthesis of benzoic acid in plants . This pathway involves the shortening of the C3 side chain of phenylalanine by two carbon units . The enzymes responsible for the first and last reactions of this pathway have been characterized in petunia, a plant rich in phenylpropanoid/benzenoid volatile compounds .

Pharmacokinetics

The pharmacokinetics of local anesthetics, which are structurally similar to benzoic acid, involve absorption, distribution, metabolism, and excretion . The onset of action is related to pKa, and the duration of action is associated with the extent of protein binding .

Result of Action

Benzoic acid is known to have antimicrobial properties and is used as a food preservative . It can also bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Furthermore, factors such as temperature and humidity could potentially affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(Pentafluoroethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluoroethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylate derivatives or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(Pentafluoroethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Pentafluoroethyl)benzoic acid
  • 2-(Pentafluoroethyl)benzoic acid

Uniqueness

3-(Pentafluoroethyl)benzoic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s lipophilicity, thermal stability, and resistance to metabolic degradation, making it particularly valuable in various applications.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZIYFMYMSOUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348444
Record name 3-(Pentafluoroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13710-47-9
Record name 3-(Pentafluoroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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